Allyl methyl disulfide
Overview
Description
Allyl methyl disulfide is an organosulfur compound with the chemical formula C4H8S2. It is a colorless to light yellow liquid with a strong odor characteristic of sulfur compounds. This compound is naturally found in garlic and onions and is responsible for some of their distinctive aromas. It is used in various chemical syntheses and has applications in the flavor and fragrance industry .
Mechanism of Action
Target of Action
Allyl methyl disulfide (AMDS) is a primary compound found in garlic .
Mode of Action
AMDS is believed to interact with its targets through mechanisms of reduction, methylation, and oxidation . It is first reduced to allyl mercaptan in rat erythrocytes, then methylated to allyl methyl sulfide by S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), and finally oxidized to allyl methyl sulfoxide and allyl methyl sulfone by liver microsomes .
Biochemical Pathways
The redox-active sulfur species in AMDS can oxidize thiols to generate oxidative stressors (e.g., peroxides, hydroxyl radicals, hydropersulfides, persulfides), which in turn results in a cocktail of reactive sulfur species (RSS) that can adopt various pathways in the cell .
Pharmacokinetics
It is known that the bioavailability of similar compounds in the gastrointestinal tract is dependent on the activity of the enzyme alliinase . The stability of these compounds can be affected by various conditions like gastric acid and intestinal enzyme proteases .
Result of Action
AMDS has been shown to suppress oxidative stress and NLRP3 inflammasome activation, thereby preventing liver damage . It also has potential therapeutic benefits, including cardiovascular, antihypertensive, cholesterol-lowering, antimicrobial, antifungal, anticancer, and immune-modulatory activity .
Action Environment
The action of AMDS can be influenced by environmental factors. For instance, when exposed to unfavorable circumstances like high temperatures, light, and oxygen, the organosulfur components in AMDS are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation . Therefore, the action, efficacy, and stability of AMDS can be significantly affected by its environment.
Biochemical Analysis
Biochemical Properties
Allyl methyl disulfide plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds . The interaction with these enzymes often involves the modulation of their activity, either through inhibition or activation, depending on the specific context of the reaction.
Cellular Effects
This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways, such as the NF-κB pathway, which is involved in inflammatory responses . Additionally, it affects gene expression and cellular metabolism by altering the levels of reactive oxygen species (ROS) and other signaling molecules. These changes can lead to effects such as apoptosis, cell cycle arrest, and modulation of immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the oxidation of the compound by hydroxyl radicals, leading to the formation of reactive intermediates that can interact with various biomolecules . These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions but can degrade when exposed to heat or oxygen . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as antioxidant and anti-inflammatory properties . At high doses, it can become toxic, leading to adverse effects such as liver damage and disruption of metabolic processes . These threshold effects highlight the importance of dosage in the therapeutic use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its reduction, methylation, and oxidation . The compound is metabolized to allyl methyl sulfoxide and allyl methyl sulfone, which are further processed by the liver and other tissues . These metabolic transformations can affect the overall bioavailability and activity of the compound in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can influence its biological activity and effectiveness in different tissues.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it can exert its effects more effectively . The compound may be directed to particular organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for its role in modulating cellular functions and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl methyl disulfide can be synthesized through several methods. One common method involves the reaction of allyl chloride with sodium hydroxide and methanethiol. The reaction proceeds as follows: [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{NaOH} + \text{CH}_3\text{SH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{S}\text{CH}_3 + \text{NaCl} + \text{H}_2\text{O} ]
Another method involves the reaction of methyl acetylene with sulfur in the presence of cuprous chloride as a catalyst: [ \text{CH}\equiv\text{CH} + \text{S}_8 + \text{CuCl} \rightarrow \text{CH}_3\text{SSCH}=\text{CH}_2 ]
Industrial Production Methods: Industrial production of this compound typically involves the reaction of allyl chloride with sodium disulfide or sodium sulfide in an inert atmosphere at controlled temperatures. This method ensures high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly with hydroxyl radicals. The oxidation can lead to the cleavage of the disulfide bond, resulting in the formation of sulfoxides and sulfones.
Reduction: Reduction of this compound can yield thiols and other sulfur-containing compounds.
Substitution: This compound can participate in substitution reactions where the allyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Allyl methyl disulfide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.
Biology: Studies have shown its potential antioxidant properties, making it a subject of interest in biological research.
Medicine: Research is ongoing into its potential therapeutic effects, particularly its role in modulating oxidative stress and inflammation.
Comparison with Similar Compounds
- Diallyl disulfide
- Diallyl trisulfide
- Dimethyl disulfide
- Dipropyl disulfide
Comparison:
- Diallyl disulfide and diallyl trisulfide are also found in garlic and have similar biological activities, including antioxidant and anticancer properties. allyl methyl disulfide is unique in its specific odor profile and its distinct chemical reactivity.
- Dimethyl disulfide and dipropyl disulfide differ in their alkyl groups, which influence their physical properties and reactivity. This compound, with its allyl and methyl groups, offers a unique combination of reactivity and biological activity .
Properties
IUPAC Name |
3-(methyldisulfanyl)prop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S2/c1-3-4-6-5-2/h3H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZOTQPMYMCTBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176199 | |
Record name | Allyl methyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
Record name | Allyl methyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/480/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
30.00 to 33.00 °C. @ 20.00 mm Hg | |
Record name | Methyl 2-propenyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041389 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly | |
Record name | Methyl 2-propenyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041389 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.927-0.933 | |
Record name | Allyl methyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/480/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2179-58-0 | |
Record name | Allyl methyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2179-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl methyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl methyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl methyl disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYL METHYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXW45UTR7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl 2-propenyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041389 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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